4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one
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Overview
Description
4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazin-2-one core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazin-2-one core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the azocan-1-yl group: This step involves the nucleophilic substitution of a suitable leaving group with azocane.
Attachment of the hydroxypropoxy group: This can be done through etherification reactions using appropriate alcohols and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azocan-1-yl group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- 2-(4-Methyl-piperazin-1-yl)-ethylamine
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
Uniqueness
4-[[2-[3-(Azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[2-[3-(azocan-1-yl)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4/c1-28-20-8-7-18(14-25-12-9-23-22(27)16-25)21(13-20)29-17-19(26)15-24-10-5-3-2-4-6-11-24/h7-8,13,19,26H,2-6,9-12,14-17H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZRLGVRESKSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2)OCC(CN3CCCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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